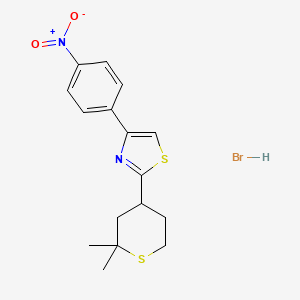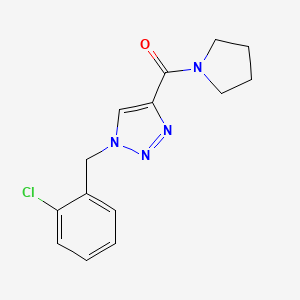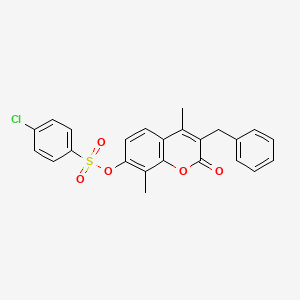![molecular formula C33H32N2OS B5207115 N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific applications. MPTP is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease in animal models.
科学的研究の応用
MPTP has been extensively used in scientific research to induce Parkinson's disease in animal models. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the substantia nigra region of the brain. MPTP selectively destroys these neurons, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease.
作用機序
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain that produces ATP in the mitochondria. By inhibiting complex I, MPTP disrupts the production of ATP and leads to an accumulation of reactive oxygen species (ROS) that can damage cells. In dopaminergic neurons, the accumulation of ROS leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented. MPTP selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease. In addition, MPTP has been shown to induce oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.
実験室実験の利点と制限
MPTP has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of this complex in cellular metabolism. In addition, MPTP-induced Parkinson's disease models are widely used in preclinical drug development studies.
However, there are also limitations to using MPTP in lab experiments. MPTP-induced Parkinson's disease models do not fully replicate the pathology of human Parkinson's disease, and there are significant species differences in the response to MPTP. In addition, MPTP is highly toxic and must be handled with care.
将来の方向性
There are several future directions for research on MPTP. One area of interest is the development of new MPTP analogs that can selectively target other components of the electron transport chain. Another area of interest is the use of MPTP-induced Parkinson's disease models to study the mechanisms of disease progression and identify new therapeutic targets. Finally, there is a need for further research on the safety and toxicity of MPTP, particularly in the context of potential clinical applications.
合成法
MPTP can be synthesized by reacting 4-biphenylcarboxylic acid with 3-(4-methylphenyl)-1-adamantylthiourea in the presence of phosphorus oxychloride and thionyl chloride. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield MPTP.
特性
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2OS/c1-22-7-13-28(14-8-22)32-16-23-15-24(17-32)19-33(18-23,21-32)29-20-37-31(34-29)35-30(36)27-11-9-26(10-12-27)25-5-3-2-4-6-25/h2-14,20,23-24H,15-19,21H2,1H3,(H,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQJYTOQAKOJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-Methylphenyl)adamantan-1-YL]-1,3-thiazol-2-YL}-[1,1'-biphenyl]-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5207059.png)
![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)


![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)